![molecular formula C16H12N2O2 B12906986 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone CAS No. 348085-14-3](/img/structure/B12906986.png)
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . The pyridine moiety can be introduced through various coupling reactions, such as the Suzuki or Heck reactions, which involve palladium-catalyzed cross-coupling of halogenated pyridines with suitable partners . Industrial production methods often optimize these reactions for higher yields and purity, employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, where halogenation, nitration, and sulfonation can occur under appropriate conditions
Applications De Recherche Scientifique
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying cellular processes and signaling pathways.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone can be compared with other indole and pyridine derivatives:
Indole-3-carbaldehyde: Similar in structure but lacks the pyridine moiety, making it less versatile in certain applications.
Pyridine-3-carboxaldehyde: Contains the pyridine ring but lacks the indole moiety, limiting its biological activity compared to the compound .
Indole-3-acetic acid: A naturally occurring compound with significant biological activity but different functional groups and applications.
Propriétés
Numéro CAS |
348085-14-3 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
1-[4-(1H-indole-2-carbonyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C16H12N2O2/c1-10(19)13-9-17-7-6-12(13)16(20)15-8-11-4-2-3-5-14(11)18-15/h2-9,18H,1H3 |
Clé InChI |
GMJADPXMUWFUOA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CN=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
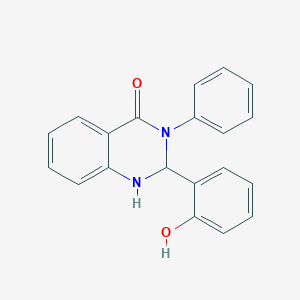
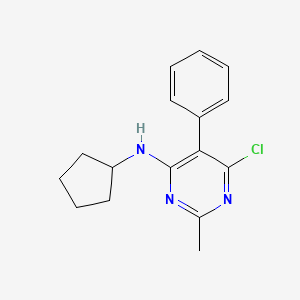
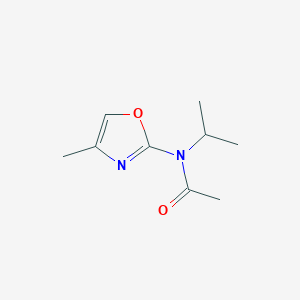

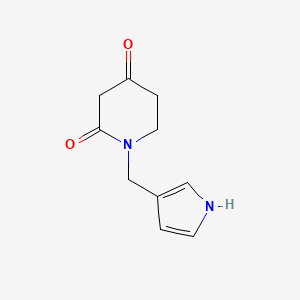
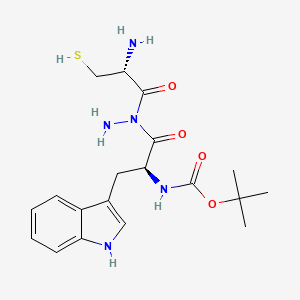

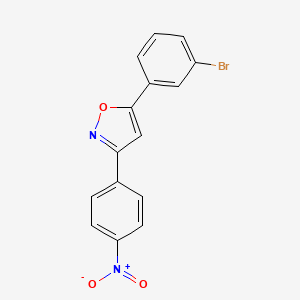
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
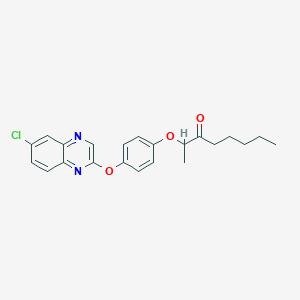
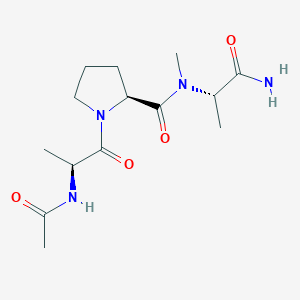
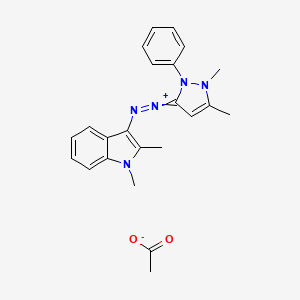
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
